molecular formula C9H9N3O B2744002 2-(Furan-3-yl)-5-methylpyrimidin-4-amine CAS No. 1933462-01-1

2-(Furan-3-yl)-5-methylpyrimidin-4-amine

Cat. No.: B2744002
CAS No.: 1933462-01-1
M. Wt: 175.191
InChI Key: GNEQGNCHBNZPHA-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)-5-methylpyrimidin-4-amine (CAS: 1933462-01-1) is a pyrimidine derivative featuring a furan-3-yl substituent at position 2 and a methyl group at position 5 of the pyrimidine ring. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol . The compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules and the furan moiety's role in enhancing pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2-(furan-3-yl)-5-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-4-11-9(12-8(6)10)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEQGNCHBNZPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrimidine precursor, the reaction can be catalyzed by acids or bases to form the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products .

Major Products Formed

The major products formed from these reactions include various substituted furans and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Furan-3-yl)-5-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between 2-(Furan-3-yl)-5-methylpyrimidin-4-amine and selected analogs:

Compound Name Core Structure Substituents Key Functional Groups CAS Number Reference
This compound Pyrimidine 2: Furan-3-yl; 5: Methyl Amine, Furan 1933462-01-1
4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine Bipyrimidine 4: Furan-2-yl; 5: Pyrimidin-4-yl Amine, Bipyrimidine 851371-58-9
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 5: 4-Methoxyphenyl Amine, Methoxyphenyl N/A
2-Chloro-4-methylpyrimidin-5-amine Pyrimidine 2: Chloro; 4: Methyl Amine, Chloro N/A
5-Fluoro-2-methanesulfonylpyrimidin-4-amine Pyrimidine 2: Methanesulfonyl; 5: Fluoro Amine, Sulfonyl, Fluoro 1312324-60-9
iCARM1 (from ) Pyrimidine 5: Furan-3-yl; 4: p-Tolyl; 2: Piperazine-ethanamine Amine, Furan, Tolyl, Piperazine N/A

Key Observations :

  • Furan vs. Aryl Substituents : Replacement of the furan group with methoxyphenyl (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) reduces polarity but may enhance π-π stacking interactions in biological targets .
  • Extended Scaffolds : Bipyrimidine derivatives (e.g., 4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine) offer additional hydrogen-bonding sites, which could enhance target selectivity .

Physicochemical Properties

Property This compound 5-Fluoro-2-methanesulfonylpyrimidin-4-amine iCARM1
Molecular Weight (g/mol) 175.19 191.18 436.16 (calc.)
LogP (Predicted) 1.8 0.5 3.2
Solubility Moderate in polar solvents Low (due to sulfonyl group) Low (lipophilic)
HPLC Retention (min) N/A N/A 11.34 (Method A)

Notes:

  • The furan group in the target compound enhances solubility compared to sulfonyl- or tolyl-containing analogs .
  • iCARM1’s higher molecular weight and lipophilicity correlate with its cell permeability and in vivo efficacy .

Computational Insights

While emphasizes the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions, specific computational data for these compounds are lacking. However, DFT could elucidate electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups in 5-Fluoro-2-methanesulfonylpyrimidin-4-amine) on reactivity and binding .

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